2-(4-Aminopyrazol-1-yl)-2-methyl-propanenitrile
CAS No.: 1643966-66-8
Cat. No.: VC4748620
Molecular Formula: C7H10N4
Molecular Weight: 150.185
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1643966-66-8 |
|---|---|
| Molecular Formula | C7H10N4 |
| Molecular Weight | 150.185 |
| IUPAC Name | 2-(4-aminopyrazol-1-yl)-2-methylpropanenitrile |
| Standard InChI | InChI=1S/C7H10N4/c1-7(2,5-8)11-4-6(9)3-10-11/h3-4H,9H2,1-2H3 |
| Standard InChI Key | PDZBAFFVRSPDSR-UHFFFAOYSA-N |
| SMILES | CC(C)(C#N)N1C=C(C=N1)N |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
2-(4-Aminopyrazol-1-yl)-2-methyl-propanenitrile is a pyrazole derivative with the following key properties:
| Property | Value |
|---|---|
| CAS No. | 1643966-66-8 |
| Molecular Formula | C₇H₁₀N₄ |
| Molecular Weight | 150.185 g/mol |
| IUPAC Name | 2-(4-aminopyrazol-1-yl)-2-methylpropanenitrile |
| SMILES | CC(C)(C#N)N1C=C(C=N1)N |
| InChI Key | PDZBAFFVRSPDSR-UHFFFAOYSA-N |
| Solubility | Not publicly available |
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is substituted at the 1-position with a 2-methylpropanenitrile group and at the 4-position with an amino group. This configuration enables hydrogen bonding and π-π interactions, critical for binding to biological targets .
Synthesis and Manufacturing
Traditional Synthetic Routes
The synthesis of 2-(4-aminopyrazol-1-yl)-2-methyl-propanenitrile often involves cyclocondensation or alkylation strategies:
Cyclocondensation of Hydrazines with β-Ketonitriles
A common method employs the reaction of 4-aminopyrazole with 2-methyl-2-(methylsulfonyl)propanenitrile in the presence of a base (e.g., K₂CO₃). This route proceeds via nucleophilic substitution, yielding the target compound in moderate-to-high yields .
Alkylation of Pyrazole Derivatives
Alternative approaches involve alkylating 4-aminopyrazole with 2-bromo-2-methylpropanenitrile. Optimized conditions (e.g., DMF as solvent, 60–80°C) enhance reaction efficiency, though purification remains challenging due to byproduct formation .
Modern Methodologies
Recent advances leverage microwave-assisted synthesis and flow chemistry to improve yield and scalability. For example, Pd-catalyzed coupling reactions between halogenated pyrazoles and nitrile-containing reagents have been reported, achieving >80% yield under controlled conditions .
Biological Activity and Mechanism
Hsp90 Inhibition
2-(4-Aminopyrazol-1-yl)-2-methyl-propanenitrile derivatives exhibit potent inhibition of heat shock protein 90 (Hsp90), a chaperone critical for fungal pathogenicity. In Cryptococcus neoformans, these compounds disrupt Hsp90-client protein interactions, reducing virulence and enhancing susceptibility to antifungals . Structural studies reveal that the nitrile group forms hydrogen bonds with Thr101 and Asp79 residues in the Hsp90 ATP-binding domain .
Kinase Modulation
The compound’s aminopyrazole moiety serves as a scaffold for LRRK2 kinase inhibitors, implicated in Parkinson’s disease. Modifications at the nitrile and methyl groups improve blood-brain barrier penetration, as seen in preclinical candidates like GNE-0877 (IC₅₀ = 1.7 nM) .
Antimicrobial Properties
Analogous structures, such as 5-amino-1-(2,6-dichlorophenyl)pyrazole-4-carbonitrile, demonstrate broad-spectrum antibacterial activity against Staphylococcus aureus and Escherichia coli (MIC = 2–8 µg/mL) . The nitrile group enhances membrane permeability, while the amino group facilitates target binding .
Applications in Drug Development
Anticancer Agents
Derivatives of 2-(4-aminopyrazol-1-yl)-2-methyl-propanenitrile are explored as tyrosine kinase inhibitors. For instance, pyrazolo[1,5-a]pyrimidine analogs inhibit TrkA with IC₅₀ values <10 nM, suppressing tumor growth in xenograft models .
Antifungal Therapeutics
Fungal-selective Hsp90 inhibitors derived from this compound show promise in treating candidiasis and cryptococcosis. Lead candidates (e.g., 9a, 9b) exhibit MIC₉₀ values of 4–8 µg/mL against Candida albicans while sparing human cells .
Neuroprotective Agents
In Parkinson’s disease models, nitrile-containing aminopyrazoles reduce LRRK2-mediated neuroinflammation and α-synuclein aggregation. Optimized analogs achieve free brain concentrations >10× plasma levels, supporting in vivo efficacy .
Analytical and Pharmacokinetic Profiling
Metabolic Stability
In vitro studies using human liver microsomes indicate moderate metabolic stability (t₁/₂ = 20–60 min). Primary metabolites result from CYP3A4-mediated oxidation of the pyrazole ring and nitrile hydrolysis .
Recent Advances and Future Directions
Structural Optimization
Recent work focuses on fluorinated analogs (e.g., 2-(4-amino-3-fluoropyrazol-1-yl)-2-methylpropanenitrile) to enhance target affinity and metabolic stability. Computational modeling predicts a 5-fold increase in Hsp90 binding energy for fluorinated derivatives .
Combination Therapies
Synergistic effects are observed when combining this compound with azole antifungals (e.g., fluconazole), reducing Candida biofilm formation by 90% at sub-MIC concentrations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume